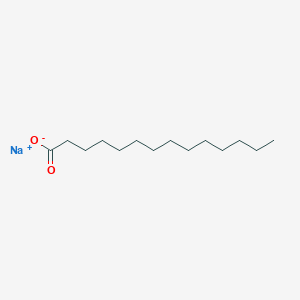
Sodium myristate
Cat. No. B148147
Key on ui cas rn:
822-12-8
M. Wt: 251.36 g/mol
InChI Key: ADAJHHAZQMCSRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08137457B2
Procedure details


Cadmium nitrate (5 mmol) was dissolved in anhydrous methanol (50 mL). A sodium-myristate solution was prepared by dissolving sodium hydroxide (15 mmol) and myristic acid (15 mmol) in anhydrous methanol (500 mL). Then the cadmium-nitrate solution was added dropwise (one drop per second) into the sodium-myristate solution with vigorous stirring. The resulting white precipitate was washed with methanol three times, and then dried at ˜60° C. under vacuum overnight.






Identifiers


|
REACTION_CXSMILES
|
[N+]([O-])([O-])=O.[Cd+2:5].[N+]([O-])([O-])=O.[OH-].[Na+].[C:12]([OH:27])(=[O:26])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25].[C:28]([O-:43])(=[O:42])[CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH3:41].[Na+]>CO>[C:12]([O-:27])(=[O:26])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25].[Cd+2:5].[C:28]([O-:43])(=[O:42])[CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH3:41] |f:0.1.2,3.4,6.7,9.10.11|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 mmol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])[O-].[Cd+2].[N+](=O)([O-])[O-]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
15 mmol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
15 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCCCC)(=O)O
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])[O-].[Cd+2].[N+](=O)([O-])[O-]
|
|
Name
|
sodium-myristate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCCCC)(=O)[O-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
The resulting white precipitate was washed with methanol three times
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at ˜60° C. under vacuum overnight
|
|
Duration
|
8 (± 8) h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCCCCCCCC)(=O)[O-].[Cd+2].C(CCCCCCCCCCCCC)(=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

